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molecular formula C4H4Cl2N4 B1296591 2,5-Diamino-4,6-dichloropyrimidine CAS No. 55583-59-0

2,5-Diamino-4,6-dichloropyrimidine

Cat. No. B1296591
M. Wt: 179 g/mol
InChI Key: ZXWGHENZKVQKPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06870053B2

Procedure details

N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide (Example 3, 500 mg, 2.42 mmol) was dissolved in 0.1 N hydrochloric acid (5 mL, 2.5 mequiv) and ethanol (7 mL) at reflux. The solution was refluxed for 5 hours. Volatiles were removed in vacuo. The residue was partitioned between water (30 mL) adjusted to pH 8 with dilute ammonium hydroxide and ethyl acetate (75 mL). The ethyl acetate layer was dried (sodium sulfate). Evaporation of the ethyl acetate left pink solid (0.40 g). Recrystallization of the solid from 95% ethanol gave the title compound (IV) as light pink needles (280 mg, 65%); darkens and shrinks to black solid above 185° C., does not become fluid below 300° C.; 1H-NMR (DMSO-d6) and mass spectra identical to those described in Example 4.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([Cl:8])[C:5]([NH:9]C=O)=[C:4]([Cl:12])[N:3]=1.C(O)C>Cl>[NH2:1][C:2]1[N:7]=[C:6]([Cl:8])[C:5]([NH2:9])=[C:4]([Cl:12])[N:3]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
NC1=NC(=C(C(=N1)Cl)NC=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
Volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate layer was dried (sodium sulfate)
CUSTOM
Type
CUSTOM
Details
Evaporation of the ethyl acetate
WAIT
Type
WAIT
Details
left pink solid (0.40 g)
CUSTOM
Type
CUSTOM
Details
Recrystallization of the solid from 95% ethanol

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=C(C(=N1)Cl)N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 280 mg
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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